The mechanism of action of 2,4,5-trimethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide (TH08) is suggested to be related to its antitubulin activity []. This compound may inhibit tubulin polymerization, a crucial process for cell division, thereby exhibiting cytotoxic effects against cancer cells. Further studies are required to fully elucidate its specific interactions with tubulin and other potential cellular targets.
The primary application of 2,4,5-trimethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide (TH08) explored in the reviewed literature is its potential as an anticancer agent, specifically as an antitubulin agent []. This application stems from its observed cytotoxicity against several cancer cell lines, including A-549 (lung carcinoma), HT-29 (colon carcinoma), and HeLa (cervix carcinoma). The presence of the trimethoxy substitution on the phenyl ring has been linked to its enhanced activity. This compound's potential as a lead compound for developing novel anticancer therapeutics necessitates further in-depth investigations.
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1